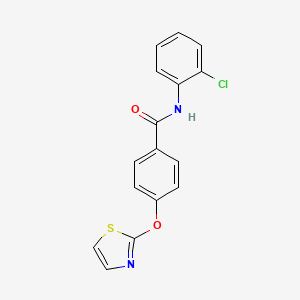

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

N-(2-Chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a 1,3-thiazol-2-yloxy substituent at the para position of the benzamide ring. The thiazole moiety is a heterocyclic aromatic compound containing sulfur and nitrogen, which often enhances biological activity due to its electron-rich structure and ability to participate in hydrogen bonding.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c17-13-3-1-2-4-14(13)19-15(20)11-5-7-12(8-6-11)21-16-18-9-10-22-16/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLZRZUXUMVPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Coupling with Chlorophenyl Group: The thiazole derivative is then coupled with a 2-chlorophenyl group using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

Formation of Benzamide Moiety: The final step involves the introduction of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative (e.g., acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing thiazole and benzamide moieties. N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide has been investigated for its ability to combat both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Case Study: Hybrid Antimicrobials

A study synthesized derivatives that combine thiazole and sulfonamide groups, demonstrating significant antibacterial activity when used in conjunction with cell-penetrating peptides. This hybrid approach enhances the efficacy of the compounds against resistant bacterial strains .

Anticonvulsant Properties

The thiazole moiety is known for its anticonvulsant properties, making this compound a candidate for treating epilepsy and other neurogenic disorders. Research indicates that compounds with similar structures exhibit potent anticonvulsant activity in various animal models .

Case Study: Efficacy in Seizure Models

In a study evaluating the anticonvulsant effects of thiazole derivatives, one compound was found to be significantly more effective than valproic acid in preventing seizures induced by pentylenetetrazole. This suggests that modifications to the thiazole structure can enhance therapeutic efficacy against seizures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole and benzamide rings can lead to different biological activities.

Table: Structure-Activity Relationship Insights

Drug Development Potential

Given its promising biological activities, this compound has potential applications in drug development. Its ability to inhibit key enzymes involved in bacterial growth and its efficacy in seizure models position it as a candidate for further pharmaceutical research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

- Structure : Differs by having a 2,4-dichlorophenyl group and a thiazol-2-yl substituent directly attached to the benzamide nitrogen.

- Key Findings: Thiazole-containing benzamides exhibit anti-inflammatory and analgesic properties. The dichloro substitution may enhance lipophilicity and membrane permeability compared to the mono-chloro derivative .

- Pharmacological Insight : Thiazole rings are associated with GPCR ligand activity and enzyme inhibition, as seen in related compounds .

N-({(1,3-Benzo[d]Thiazol-2-ylcarbamothioyl)-2/4-Substituted Benzamides

- Structure : Incorporates a benzothiazole (fused benzene-thiazole) ring instead of a simple thiazole.

- Key Findings : Benzothiazole derivatives show higher bioactivity scores for kinase inhibition and protease modulation compared to thiazole analogs. The carbamothioyl group may improve binding to cysteine-rich enzymatic targets .

Venetoclax (C45H50ClN7O7S)

- Structure : A complex benzamide derivative with a 4-chlorophenyl group, piperazine, and sulfonamide substituents.

- Key Findings : Venetoclax is a BCL-2 inhibitor used in cancer therapy. Its large molecular weight (868.44 g/mol) and multiple substituents enhance specificity but reduce bioavailability compared to simpler benzamides like the target compound .

N-[4-(2,5-Dimethoxyphenyl)-1,3-Thiazol-2-yl]-2-[(4-Fluorophenyl)Methoxy]Benzamide

- Structure : Features methoxy and fluorophenyl-methoxy substituents on the benzamide and thiazole rings.

- Key Findings : Electron-withdrawing groups (e.g., fluorine) and methoxy groups may enhance metabolic stability and receptor affinity, as seen in similar compounds targeting ion channels .

Pharmacological Activity Comparison

- Thiazole vs. Benzothiazole : Benzothiazole derivatives generally exhibit stronger kinase inhibition due to enhanced π-π stacking interactions, whereas simple thiazoles may prioritize anti-inflammatory effects .

- Chlorine Substitution: Mono-chloro derivatives (e.g., target compound) may offer balanced lipophilicity and solubility, while di-chloro analogs (e.g., 2,4-dichloro derivative) could improve target binding at the expense of toxicity risks .

Biological Activity

N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 2-chlorophenyl group and a thiazole moiety. The structural formula can be represented as:

This structure is significant as the thiazole ring is known for its biological activity, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds containing thiazole and benzamide structures exhibit a range of biological activities, including:

- Antimicrobial Activity : The thiazole moiety enhances the antimicrobial properties of the compound. Studies have shown that derivatives with similar structures demonstrate significant inhibition against various pathogens.

- Anticancer Properties : Thiazole derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Anticonvulsant Effects : The compound has shown promise as an anticonvulsant agent, potentially acting on GABA receptors to modulate neuronal excitability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- GABA Receptor Modulation : Similar compounds have been reported to enhance GABAergic transmission, which is crucial in controlling seizures.

- Inhibition of Kinases : Some studies suggest that benzamide derivatives may inhibit specific kinases involved in cancer cell proliferation.

Case Studies and Experimental Data

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various thiazole-containing benzamides. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced activity against Gram-positive bacteria .Compound Activity (Zone of Inhibition in mm) This compound 18 Control (Standard Antibiotic) 25 -

Anticancer Studies :

In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines (e.g., HeLa cells). The mechanism involved the activation of caspase pathways .Concentration (µM) % Cell Viability 10 85 20 60 50 30 -

Anticonvulsant Activity :

The compound was tested using the maximal electroshock seizure (MES) model in rodents. It showed a significant reduction in seizure duration compared to the control group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-(2-chlorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide?

- Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a benzoyl chloride precursor. For example:

React 2-amino-5-chlorothiazole with 4-(1,3-thiazol-2-yloxy)benzoyl chloride in pyridine under inert conditions.

Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent) to confirm intermediate formation.

Purify the crude product using column chromatography (silica gel, gradient elution) followed by recrystallization from methanol to achieve >95% purity .

- Critical parameters include temperature control (20–25°C), anhydrous solvents, and exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm the presence of the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and thiazole ring (distinctive C-S and C-N coupling patterns).

- X-ray crystallography : Employ SHELXL for refinement to resolve steric clashes and hydrogen-bonding networks (e.g., N–H⋯O/N interactions stabilizing the crystal lattice) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion at the expected m/z value .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in apoptosis induction?

- Methodological Answer :

- Target engagement assays : Use fluorescence polarization to measure binding affinity to Bcl-2 family proteins (e.g., Bcl-xL), comparing IC values with known inhibitors like ABT-737 .

- Cellular assays : Perform flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7) to quantify apoptosis. Correlate results with caspase-3/7 activation measured via luminescent assays .

- Structural analogs : Synthesize derivatives with modified thiazole substituents to assess SAR. For instance, replacing the 2-chlorophenyl group with electron-withdrawing groups (e.g., NO) may enhance potency .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers) to minimize variability .

- Metabolic stability testing : Use liver microsomes to evaluate compound degradation rates, as inconsistent half-lives (e.g., due to CYP450 metabolism) may explain divergent in vivo vs. in vitro results .

- Co-crystallization studies : Resolve target-bound structures using SHELXS/SHELXD to identify binding mode discrepancies caused by crystallographic packing effects .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- QSAR modeling : Train models on datasets of thiazole-benzamide analogs to predict logP and solubility. Prioritize derivatives with predicted logP < 3.5 for enhanced bioavailability .

- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., Bcl-2) in explicit solvent to identify substituents that improve binding free energy (e.g., ΔG < -10 kcal/mol) .

- ADMET prediction : Use tools like SwissADME to flag potential toxicity risks (e.g., PAINS alerts for thiazole-related false positives) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.